molecular formula C14H19NO2 B3050233 N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide CAS No. 244239-68-7

N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide

Cat. No. B3050233
CAS RN: 244239-68-7
M. Wt: 233.31
InChI Key: SAEUBVASPHMFGN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide” is a compound with the CAS Number: 244239-68-7 . It has a molecular weight of 233.31 . The compound is solid in physical form and should be stored in a refrigerator .

Scientific Research Applications

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds, featuring nitrogen-containing aromatic heterocycles, have shown significant potential in medicinal applications. These compounds exhibit extensive capability to interact with various biological targets through noncovalent bonds, owing to their large conjugated planar structure. Naphthalimides have been investigated as anticancer agents, with some entering clinical trials, and have shown potential in treating diseases beyond cancer, including bacterial, fungal, and viral infections, as well as inflammatory and depressive disorders. Their utility extends to being used as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their broad applicability in understanding biological processes and drug pharmacokinetics (Gong et al., 2016).

Genotoxic Potential of Naphthalene Derivatives

The genotoxicity of 1,4-Naphthoquinone, a naphthalene derivative, has been assessed through various assays. Despite predominantly negative results in gene mutation tests in bacteria and mammalian cells, evidence of clastogenic responses in vitro raises concerns about its potential genotoxic effects. However, in vivo studies suggest that these effects may not be observed in mammalian tissues due to more efficient antioxidant defense mechanisms, indicating a complex interaction between these compounds and biological systems (Fowler et al., 2018).

Behavioral Pharmacology of Serotonergic Antagonists

Compounds structurally related to naphthalene have been explored for their neuropsychopharmacological potential. For example, AR-A000002, a selective 5-HT1B antagonist, has demonstrated anxiolytic and antidepressant activities in various animal models. These studies suggest that naphthalene derivatives could have therapeutic potential in treating anxiety and affective disorders, showcasing the diversity of applications these compounds can have in neurological and psychological research (Hudzik et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .

properties

IUPAC Name

N-[(2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEUBVASPHMFGN-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173760
Record name N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

244239-68-7
Record name N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244239-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.